Boc-Dap(Dnp)-Osu

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O10/c1-18(2,3)32-17(27)20-12(16(26)33-21-14(24)6-7-15(21)25)9-19-11-5-4-10(22(28)29)8-13(11)23(30)31/h4-5,8,12,19H,6-7,9H2,1-3H3,(H,20,27)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSINIOXPFXUVDW-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601102855 |

Source

|

| Record name | Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214750-68-2 |

Source

|

| Record name | Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Concepts: A Multifunctional Tool for Peptide Chemistry and Enzyme Assays

An In-Depth Technical Guide to Nα-Boc-Nβ-(2,4-dinitrophenyl)-L-diaminopropionic Acid N-hydroxysuccinimide Ester (Boc-Dap(Dnp)-Osu)

Nα-Boc-Nβ-(2,4-dinitrophenyl)-L-diaminopropionic Acid N-hydroxysuccinimide Ester, commonly abbreviated as Boc-Dap(Dnp)-Osu, is a highly specialized amino acid derivative designed for specific applications in peptide synthesis, drug development, and biochemical assays.[1][2] Its utility stems from a carefully designed molecular architecture where each component serves a distinct and critical function.

At its core, the molecule is a derivative of L-2,3-diaminopropionic acid (Dap), a non-canonical amino acid. This structure provides two distinct amino groups, an alpha-amino (Nα) and a beta-amino (Nβ) group, which allows for differential functionalization.

-

Boc (tert-butyloxycarbonyl) Group: Attached to the Nα position, the Boc group is a well-established, acid-labile protecting group in peptide chemistry.[3][4] Its presence prevents the Nα-amino group from participating in unwanted reactions during peptide synthesis or labeling, and it can be selectively removed under specific acidic conditions, typically with trifluoroacetic acid (TFA).[5]

-

Dnp (2,4-dinitrophenyl) Group: Covalently linked to the Nβ-amino group, the Dnp moiety is a powerful chromophore and, more importantly, an effective quencher for a wide range of fluorophores.[1] This property is central to its use in designing fluorogenic substrates for enzyme activity assays. The Dnp group absorbs the energy emitted by a nearby fluorophore, preventing it from fluorescing.

-

Osu (N-hydroxysuccinimide) Ester: The carboxylic acid of the Dap backbone is activated as an Osu ester. This functional group is highly reactive toward primary amines (such as the N-terminus of a peptide or the side chain of a lysine residue) under mild basic conditions, forming a stable amide bond.[4] This "pre-activation" facilitates efficient and high-yield conjugation to target biomolecules.

Collectively, these features make Boc-Dap(Dnp)-Osu a premier reagent for introducing a Dnp quenching group onto the N-terminus of a synthetic peptide, a critical step in the construction of internally quenched fluorescent (IQF) substrates.

Physicochemical Properties

The physical and chemical properties of Boc-Dap(Dnp)-Osu are essential for its proper handling, storage, and application in experimental workflows.

| Property | Value | Source |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [6] |

| Molecular Formula | C18H21N5O10 | [6] |

| Molecular Weight | 467.4 g/mol | [6] |

| CAS Number | 214750-68-2 | [6][7] |

| Appearance | Typically a solid (e.g., powder or crystalline solid) | |

| Purity | Often ≥95% | [8] |

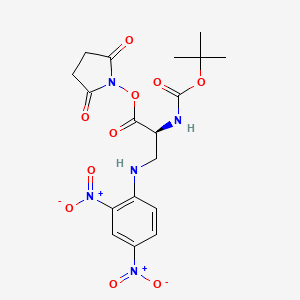

Chemical Structure and Synthetic Logic

The structure of Boc-Dap(Dnp)-Osu is the key to its function. The strategic placement of the protecting (Boc), quenching (Dnp), and activating (Osu) groups allows for its direct and specific use in complex synthetic schemes.

Caption: Chemical Structure of Boc-Dap(Dnp)-Osu.

The synthesis of this reagent is a multi-step process requiring careful control of protecting group chemistry. The general logic follows a path of sequential protection and activation, ensuring that each part of the molecule is modified in the correct order without side reactions.

Caption: Conceptual synthetic workflow for Boc-Dap(Dnp)-Osu.

Mechanism of Action in Fluorogenic Assays

The primary and most powerful application of Boc-Dap(Dnp)-Osu is in the creation of fluorogenic peptide substrates to measure enzyme activity, particularly for proteases. The principle relies on Förster Resonance Energy Transfer (FRET), where the Dnp group acts as a quencher for a fluorescent donor group (fluorophore) placed elsewhere on the peptide.

The Causality Behind the Method:

-

Proximity-Induced Quenching: In the intact peptide substrate, the fluorophore and the Dnp quencher are held in close proximity by the peptide backbone. When the fluorophore is excited by an external light source, it transfers its energy non-radiatively to the nearby Dnp group instead of emitting light (fluorescence). The result is a low- or non-fluorescent substrate.

-

Enzymatic Cleavage: The peptide sequence is designed to be a specific substrate for the enzyme of interest. When the enzyme is present, it recognizes and cleaves the peptide at a specific amide bond located between the fluorophore and the Dnp quencher.

-

Signal Generation: This cleavage event separates the fluorophore from the Dnp quencher. Now spatially distant, the fluorophore can no longer efficiently transfer its energy to the quencher. Upon excitation, it releases its energy as detectable light, leading to a dramatic increase in fluorescence.

-

Quantitative Measurement: The rate of the increase in fluorescence is directly proportional to the rate of enzymatic cleavage, allowing for precise, real-time measurement of enzyme activity. This is invaluable for kinetics studies and high-throughput screening of enzyme inhibitors.

Caption: Mechanism of a fluorogenic enzyme assay.

Detailed Experimental Protocol: N-terminal Labeling of a Peptide

This protocol describes a self-validating system for the covalent attachment of Boc-Dap(Dnp)-Osu to the N-terminus of a purified peptide.

Objective: To conjugate Boc-Dap(Dnp)-Osu to the free N-terminal amine of a target peptide.

Materials:

-

Boc-Dap(Dnp)-Osu

-

Purified peptide with a free N-terminus (pre-quantified)

-

Anhydrous, amine-free Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5, or similar

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer (e.g., ESI-MS)

Methodology:

-

Peptide Preparation (The Substrate):

-

Dissolve the purified peptide in the Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL. The slightly basic pH is critical as it deprotonates the N-terminal primary amine, rendering it nucleophilic and ready for reaction, while minimizing hydrolysis of the Osu ester.

-

-

Reagent Preparation (The Label):

-

Immediately before use, dissolve Boc-Dap(Dnp)-Osu in a minimal volume of anhydrous DMF. A 10-fold molar excess relative to the peptide is a robust starting point. Causality Note: Using anhydrous DMF is crucial to prevent premature hydrolysis of the highly reactive Osu ester, which would deactivate the reagent.

-

-

Coupling Reaction:

-

To the stirring peptide solution, add the dissolved Boc-Dap(Dnp)-Osu solution dropwise.

-

Add a small amount of DIPEA (2-3 equivalents relative to the peptide) to maintain the basicity of the reaction medium as the reaction proceeds.

-

Allow the reaction to proceed for 2-4 hours at room temperature, protected from light (as the Dnp group can be light-sensitive).

-

-

Reaction Quenching:

-

To consume any unreacted Boc-Dap(Dnp)-Osu, add a small volume of the Quenching Solution (e.g., 1 M Tris-HCl). The primary amines in Tris will react with the remaining Osu esters. Let this sit for 30 minutes.

-

-

Purification (Self-Validation Step 1):

-

Purify the reaction mixture using RP-HPLC. The conjugated peptide will be more hydrophobic than the starting peptide due to the addition of the Boc and Dnp groups.

-

This increased hydrophobicity will result in a significantly longer retention time on a C18 column compared to the unreacted peptide, providing the first visual confirmation of a successful reaction. Collect the peak corresponding to the labeled product.

-

-

Characterization (Self-Validation Step 2):

-

Analyze the collected HPLC fraction by Mass Spectrometry.

-

The expected mass of the product will be: Mass (Product) = Mass (Original Peptide) + 352.3 Da (the mass added by Boc-Dap(Dnp) after loss of Osu).

-

Confirmation of this exact mass provides definitive proof of successful, single-site conjugation.

-

Safety and Handling

As a laboratory chemical, Boc-Dap(Dnp)-Osu and its precursors require careful handling.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][11] Avoid contact with skin and eyes, as related compounds can cause irritation.[10]

-

Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place, often at -20°C, to prevent degradation and hydrolysis of the Osu ester.[12]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[9]

References

-

PubChem. Boc-Dap-OH | C8H16N2O4. National Center for Biotechnology Information. [Link]

-

PubChem. Boc-Dap(Dnp)-Osu | C18H21N5O10. National Center for Biotechnology Information. [Link]

-

AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Boc-Dap(Dnp)-Osu | C18H21N5O10 | CID 75487665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 214750-68-2|Boc-dap(dnp)-osu|BLD Pharm [bldpharm.com]

- 8. 3D-FB48829 - n-boc-n-24-dinitrophenyl-l-23-diaminopropioni… [cymitquimica.com]

- 9. biosynth.com [biosynth.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Strategic Utility of the Dinitrophenyl (Dnp) Label

An In-Depth Technical Guide to Introducing a Dnp Label in Peptides using Boc-Dap(Dnp)-Osu

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and protein modification, the choice of a chemical label is a critical decision that dictates the scope and sensitivity of subsequent experiments. The 2,4-Dinitrophenyl (Dnp) group, a small and robust aromatic moiety, has long been a cornerstone in biochemical and immunological studies.[1][2] Its utility stems from several key properties: its small size minimizes steric hindrance that could interfere with biological interactions, and it serves as a well-characterized hapten, eliciting a strong immune response for antibody-based detection.[1][2] Furthermore, Dnp acts as an efficient quencher in Förster Resonance Energy Transfer (FRET) pairs, making it invaluable for studying enzyme kinetics and molecular proximity.[3]

This guide focuses on a specific and highly versatile reagent for introducing the Dnp label: N-α-(t-Butoxycarbonyl)-N-β-(2,4-dinitrophenyl)-L-diaminopropionic acid N-hydroxysuccinimide ester (Boc-Dap(Dnp)-Osu) . This molecule is intelligently designed for the targeted modification of peptides. The N-hydroxysuccinimide (Osu) ester provides a reactive handle for coupling to primary amines, the t-Butoxycarbonyl (Boc) group offers protection for the α-amine of the diaminopropionic acid (Dap) core, and the Dnp group, attached to the β-amine, serves as the functional label. This structure allows for the precise, post-synthetic introduction of a Dnp-functionalized amino acid derivative onto a peptide of interest.

Core Concepts: Chemical Properties and Reaction Mechanism

Understanding the chemical nature of Boc-Dap(Dnp)-Osu is fundamental to its successful application. The reagent is an activated ester designed for efficient and specific labeling of primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue.

Physicochemical Properties

A summary of the key properties of Boc-Dap(Dnp)-Osu provides essential information for handling and reaction setup.

| Property | Value | Source |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | PubChem CID 75487665[4] |

| Molecular Formula | C₁₈H₂₁N₅O₁₀ | PubChem CID 75487665[4] |

| Molecular Weight | 467.4 g/mol | PubChem CID 75487665[4] |

| Appearance | Typically a yellow solid | General Knowledge |

| Solubility | Soluble in organic solvents (DMF, DMSO, Acetonitrile) | General Knowledge[1] |

Mechanism of Action: Amine-Reactive Labeling

The core of the labeling process is a nucleophilic acyl substitution reaction. The Osu group is an excellent leaving group, rendering the carbonyl carbon of the Dap residue highly electrophilic. A primary amine on the target peptide, which must be in its deprotonated, nucleophilic state, attacks this carbonyl carbon. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

The causality behind the standard reaction conditions is rooted in this mechanism. The reaction is typically performed in a slightly basic environment (pH 8-9) to ensure that a sufficient population of the target amine groups are deprotonated and thus reactive.[1] Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred to dissolve both the peptide and the labeling reagent without participating in the reaction.

Caption: Mechanism of peptide labeling with Boc-Dap(Dnp)-Osu.

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for labeling peptides in solution. Each step is designed to ensure efficiency and allow for verification, creating a self-validating workflow.

Materials and Reagents

-

Peptide of interest (lyophilized powder)

-

Boc-Dap(Dnp)-Osu

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Reaction Buffer (optional, for aqueous reactions): 100 mM Sodium Bicarbonate or Phosphate buffer, pH 8.0-9.0[1]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer (MALDI-TOF or ESI-MS)

Step-by-Step Labeling Procedure

-

Peptide Dissolution: Dissolve the peptide in the chosen solvent (e.g., DMF) to a final concentration of 1-5 mg/mL.[1] Ensure complete dissolution; sonication may be required for difficult peptides. Causality: A fully dissolved peptide ensures all potential labeling sites are accessible to the reagent.

-

Reagent Preparation: In a separate vial, dissolve Boc-Dap(Dnp)-Osu in the same anhydrous solvent to a known concentration (e.g., 10 mg/mL). Causality: Preparing a fresh solution of the reactive dye immediately before use minimizes hydrolysis and ensures maximum reactivity.

-

pH Adjustment: Add 2-3 equivalents of a non-nucleophilic base like DIPEA relative to the moles of amine groups on the peptide. This deprotonates the primary amines, making them reactive.[5]

-

Initiate Reaction: Add the Boc-Dap(Dnp)-Osu solution to the peptide solution. A molar excess of the labeling reagent (typically 5- to 15-fold) is recommended to drive the reaction to completion.[1]

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light. The reaction can also be left overnight at 4°C.[5] Causality: The Dnp group can be light-sensitive, and protection from light prevents potential photodegradation.

-

Monitoring (Optional but Recommended): To validate completion, take a small aliquot of the reaction mixture and analyze it via LC-MS. Compare the resulting chromatogram and mass spectrum to the starting peptide. A successful reaction will show a new peak with a mass increase of +450.4 Da (the mass of the Boc-Dap(Dnp) moiety minus a proton).

Caption: Overall workflow for peptide labeling and purification.

Purification of the DNP-Labeled Peptide

Purification is a critical, non-negotiable step to ensure the final product is free of unreacted starting materials and byproducts.[6] Reversed-phase HPLC is the standard and most effective method.[6]

| Parameter | Typical Setting | Rationale |

| Column | C18 silica, semi-preparative | C18 provides good hydrophobic retention for most peptides.[6] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape.[6] |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the organic modifier used to elute the peptide.[6] |

| Gradient | 5-95% B over 30-60 minutes (example) | A gradual increase in hydrophobicity separates the more hydrophobic labeled peptide from the unlabeled starting material. |

| Detection | 220 nm and 360 nm | 220 nm detects the peptide backbone. 360 nm is characteristic of the Dnp group and confirms its presence in eluted peaks. |

Procedure:

-

Acidify the reaction mixture with a small amount of TFA.

-

Inject the mixture onto the equilibrated RP-HPLC column.

-

Run the separation gradient, collecting fractions corresponding to the major peaks.

-

Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure, correctly labeled peptide.

-

Pool the pure fractions and lyophilize to obtain the final product as a fluffy, often yellowish, powder.

Applications and Field-Proven Insights

The introduction of a Dnp label via Boc-Dap(Dnp)-Osu opens a wide array of downstream applications, each with its own set of expert considerations.

-

Enzyme Activity Assays (FRET): Dnp is a classic quencher for fluorophores such as Methoxycoumarin (Mca).[7] A peptide substrate can be designed with Mca on one side of a cleavage site and Dnp on the other. In the intact peptide, fluorescence is quenched. Upon enzymatic cleavage, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. Expert Insight: The distance between the FRET pair is critical. Ensure the peptide design maintains proximity for efficient quenching in the uncleaved state.

-

Immunoassays and Detection: As a hapten, Dnp is not found endogenously in most biological systems, making it an ideal tag for developing highly specific detection assays.[2] An anti-Dnp antibody can be used to capture, detect, or immobilize the labeled peptide in applications like ELISA, Western blotting, or flow cytometry.[2] Expert Insight: When using Dnp as a control, it is crucial to demonstrate that the anti-Dnp antibody does not cross-react with other components in the assay matrix.

-

Binding and Interaction Studies: Labeled peptides can be used as probes to study interactions with proteins or other biomolecules. The Dnp tag can be used for detection via anti-Dnp antibodies or to study changes in the local environment upon binding.[8]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | 1. Inactive (hydrolyzed) labeling reagent.2. Peptide amine is protonated (pH too low).3. Insufficient molar excess of reagent. | 1. Use fresh, anhydrous solvent and purchase high-quality reagent.2. Ensure pH is 8-9 by adding a suitable base.3. Increase the molar ratio of Boc-Dap(Dnp)-Osu to peptide (e.g., to 20:1). |

| Peptide Precipitation | The labeled peptide is less soluble than the starting material due to the addition of the hydrophobic Dnp group.[9] | Lower the peptide concentration. Consider adding a small percentage of a co-solvent like isopropanol if compatible with the peptide. |

| Loss of Biological Activity | The label is attached at or near a critical binding site (e.g., the N-terminus or a key lysine residue). | If the peptide has multiple potential labeling sites (e.g., several lysines), consider site-specific protection strategies during synthesis or explore alternative labeling chemistries. |

| Multiple Labeled Species | The peptide has multiple primary amines (N-terminus and one or more lysines) that are all being labeled. | This may be the desired outcome. If single labeling is required, use a lower molar equivalent of the labeling reagent and optimize purification to separate the mono-labeled species. |

References

-

PubChem. (n.d.). Boc-Dap(Dnp)-Osu. National Center for Biotechnology Information. Retrieved from [Link]

-

Jackson, G. E., & Young, N. M. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical Biochemistry, 162(1), 251–256. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]

-

Sani, M. A., et al. (2019). TOAC spin-labeled peptides tailored for DNP-NMR studies in lipid membrane environments. The Journal of Physical Chemistry B, 123(45), 9574–9583. Retrieved from [Link]

-

SYnAbs. (2019). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. Retrieved from [Link]

-

Sani, M. A., et al. (2017). Nitroxide spin-labeled peptides for DNP-NMR in-cell studies. The FASEB Journal, 31(10), 4336–4343. Retrieved from [Link]

-

Rui, Y., et al. (2018). Bar chart of peak abundances of DNP-labeled peptides (A) and unlabeled... ResearchGate. Retrieved from [Link]

-

Stack Exchange. (2020). How to tell the difference between lysine and the N-terminal amino acid in DNP labeling? Chemistry Stack Exchange. Retrieved from [Link]

-

PubChem. (n.d.). Boc-Dap-OH. National Center for Biotechnology Information. Retrieved from [Link]

-

Stack Exchange. (2020). How to tell the difference between lysine and the N-terminal amino acid in DNP labeling? Chemistry Stack Exchange. Retrieved from [Link]

-

Merck Millipore. (n.d.). Peptide Labeling. Retrieved from [Link]

-

Rajagopalan, N., et al. (2016). Structural analysis of a signal peptide inside the ribosome tunnel by DNP MAS NMR. Proceedings of the National Academy of Sciences, 113(41), 11439–11444. Retrieved from [Link]

-

Hossain, M. I., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Omega. Retrieved from [Link]

-

Behnam, M. A., & Gmeiner, W. H. (2016). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molbank, 2016(2), M891. Retrieved from [Link]

-

Ahuja, L. G., et al. (2010). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Protein Expression and Purification, 72(1), 133–138. Retrieved from [Link]

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. synabs.be [synabs.be]

- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 4. Boc-Dap(Dnp)-Osu | C18H21N5O10 | CID 75487665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. bachem.com [bachem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

Synthesis of Boc-Dap(Dnp)-Osu for research applications

An In-depth Technical Guide to the Synthesis of Boc-Dap(Dnp)-Osu for Research Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-α-(tert-butoxycarbonyl)-N-β-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester (Boc-Dap(Dnp)-Osu). This reagent is a cornerstone in modern bioconjugation, peptide synthesis, and the development of sophisticated biochemical probes. We delve into the causal chemistry behind the synthetic protocol, offering field-proven insights to guide researchers, scientists, and drug development professionals. The guide details a complete, self-validating methodology, from the selection of precursors to the final purification and characterization of the activated ester, ensuring the generation of a high-purity reagent for downstream applications.

Introduction: The Strategic Importance of Boc-Dap(Dnp)-Osu

In the landscape of chemical biology and medicinal chemistry, precision is paramount. The ability to selectively modify biomolecules or build complex peptide structures requires a toolkit of versatile and reliable chemical reagents. Boc-Dap(Dnp)-Osu emerges as a uniquely powerful tool due to its trifunctional nature. Let's deconstruct its components to understand its utility:

-

Dap (2,3-diaminopropionic acid): A non-proteinogenic amino acid that provides a unique scaffold. Its two distinct amino groups (α and β) allow for orthogonal chemical modifications, enabling the creation of branched peptides or the introduction of multiple functionalities at a single amino acid position.[1][2]

-

Boc (tert-butoxycarbonyl): A robust and widely used protecting group for the α-amino group. Its key advantage is its stability in a wide range of chemical conditions while being readily removable with moderate acids like trifluoroacetic acid (TFA), a process known as deprotection.[2][3][4]

-

Dnp (2,4-dinitrophenyl): This group serves two critical roles. Firstly, it acts as a stable protecting group for the β-amino group of the Dap side chain. It is considered an "orthogonal" protecting group to Boc, as it is not removed by acid but can be selectively cleaved under mild conditions using thiols (e.g., β-mercaptoethanol or dithiothreitol).[5] Secondly, the Dnp group is a potent chromophore and a classic fluorescence quencher, making it invaluable for developing internally quenched fluorescent probes for enzyme assays.[5]

-

Osu (N-hydroxysuccinimide ester): The carboxylic acid of the amino acid is "activated" as an Osu ester. This transforms it into a highly efficient acylating agent that reacts readily and specifically with primary aliphatic amines, such as the ε-amino group of lysine residues on proteins, to form a stable, irreversible amide bond.[6][]

The strategic combination of these four components in a single molecule provides a ready-to-use reagent for conjugating a Dnp-labeled amino acid scaffold onto proteins, peptides, or other amine-containing molecules for a variety of research applications.

Overview of the Synthetic Strategy

The synthesis of Boc-Dap(Dnp)-Osu is a targeted and efficient chemical transformation. The process begins with the orthogonally protected amino acid precursor, Boc-Dap(Dnp)-OH, which is commercially available. The core of the synthesis lies in the activation of the carboxylic acid moiety to form the amine-reactive N-hydroxysuccinimide ester. This is a critical step that must be performed under controlled conditions to prevent hydrolysis and ensure a high yield of the desired product.

Caption: High-level workflow for the synthesis of Boc-Dap(Dnp)-Osu.

Detailed Experimental Protocol: Synthesis of Boc-Dap(Dnp)-Osu

This section provides a detailed, step-by-step methodology for the activation of Boc-Dap(Dnp)-OH. The protocol is designed to be self-validating by including checkpoints and explaining the rationale behind critical steps.

Materials and Reagents

| Reagent/Material | Grade | Rationale for Selection |

| Boc-Dap(Dnp)-OH | ≥97% Purity | High-purity starting material is essential for a clean reaction and high yield. |

| N-Hydroxysuccinimide (NHS) | ≥98% Purity | The nucleophile that forms the active ester. |

| Dicyclohexylcarbodiimide (DCC) | ≥99% Purity | A highly effective, water-insoluble coupling agent. |

| Dichloromethane (DCM) | Anhydrous | Anhydrous solvent is critical to prevent premature hydrolysis of the DCC and the final Osu ester. |

| Ethyl Acetate (EtOAc) | Reagent Grade | Used for recrystallization/purification. |

| Hexanes | Reagent Grade | Used as an anti-solvent during recrystallization. |

| Magnetic Stirrer & Stir Bars | - | For ensuring homogeneous reaction mixture. |

| Round-bottom flasks | - | Standard reaction vessels. |

| Ice Bath | - | For temperature control to minimize side reactions. |

| Filtration Apparatus | - | For removal of the urea byproduct. |

| Rotary Evaporator | - | For solvent removal under reduced pressure. |

Step-by-Step Synthesis Procedure

Step 1: Reagent Preparation and Reaction Setup

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Dap(Dnp)-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM). Use enough solvent to fully dissolve the reagents (approx. 10-15 mL per gram of starting amino acid).

-

Causality: Using a slight excess of NHS ensures the complete conversion of the activated intermediate to the desired Osu ester, outcompeting potential side reactions. The use of anhydrous DCM is non-negotiable; water will readily hydrolyze the activated species, drastically reducing the yield.[]

Step 2: Activation with DCC

-

Cool the flask in an ice bath to 0°C with continuous stirring.

-

In a separate, dry vessel, dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the cold reaction mixture over 10-15 minutes. A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form almost immediately.

-

Causality: The reaction is highly exothermic. Cooling to 0°C is essential to control the reaction rate, prevent the formation of undesired N-acylurea byproducts, and minimize potential racemization of the chiral center. Dropwise addition of DCC maintains a low concentration of the highly reactive species, further enhancing selectivity.

Step 3: Reaction Progression and Completion

-

Allow the reaction to stir at 0°C for 2-3 hours.

-

Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring overnight (12-16 hours) to ensure the reaction goes to completion.

-

Causality: The initial cold period favors the selective formation of the Osu ester. The extended stirring at room temperature allows the reaction, which slows as concentrations decrease, to proceed to completion for a maximal yield.

Step 4: Work-up and Purification

-

After the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU precipitate. Wash the precipitate with a small amount of fresh DCM to recover any trapped product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude solid or semi-solid.

-

Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of warm ethyl acetate and then add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with cold hexanes, and dry under a high vacuum.

-

Causality: The insolubility of the DCU byproduct in DCM provides a simple and highly effective primary purification step. Recrystallization is a classic and powerful technique for purifying solid organic compounds, effectively removing unreacted NHS and other soluble impurities.

Mechanism of Action: Carbodiimide-Mediated Esterification

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The activation of the carboxylic acid proceeds via a two-step process facilitated by the coupling agent, DCC.

Caption: Mechanism of NHS ester formation using a carbodiimide activator.

-

Activation: The carboxylate oxygen of Boc-Dap(Dnp)-OH acts as a nucleophile, attacking the central carbon atom of the DCC molecule. A proton transfer follows, leading to the formation of a highly reactive O-acylisourea intermediate.

-

NHS Coupling: This intermediate is not isolated. It is immediately attacked by the nucleophilic nitrogen of N-hydroxysuccinimide. This reaction is much faster than competing side reactions. The attack collapses the tetrahedral intermediate, forming the stable Boc-Dap(Dnp)-Osu ester and the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[]

Characterization and Quality Control

Confirmation of product identity and purity is a non-negotiable step to ensure the reliability of downstream experiments.

| Property | Boc-Dap(Dnp)-OH (Precursor) | Boc-Dap(Dnp)-Osu (Product) |

| Molecular Formula | C₁₄H₁₈N₄O₈ | C₁₈H₂₁N₅O₁₀ |

| Molecular Weight | 370.32 g/mol [5][8] | 467.39 g/mol [9][10] |

| CAS Number | 214750-67-1[5][8] | 214750-68-2[9][10] |

| Appearance | Yellow to orange solid | Yellow solid |

-

Thin-Layer Chromatography (TLC): Monitor the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The product spot should have a higher Rf value than the starting carboxylic acid and should be visualized under UV light.

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all key functional groups: the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the aromatic protons of the Dnp group (multiplets, ~7.5-9.0 ppm), and the characteristic methylene protons of the succinimide ring (singlet, ~2.9 ppm). The disappearance of the broad carboxylic acid proton signal is a key indicator of reaction completion.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a clear molecular ion peak corresponding to the calculated mass of the product (e.g., [M+Na]⁺ at m/z 490.1).

Research Applications

Boc-Dap(Dnp)-Osu is not merely a synthetic intermediate; it is a functional tool for biological inquiry.

-

Protein Labeling and Bioconjugation: The primary application is the covalent attachment of the Dnp moiety to proteins, peptides, or antibodies.[11] The Osu ester reacts efficiently with lysine side chains under mild aqueous conditions (pH 7.2-8.5) to form stable amide bonds.[] This is used to create antibody-drug conjugates, introduce specific probes, or modify protein surfaces.

-

FRET-Based Enzyme Assays: The Dnp group is an effective quencher for many common fluorophores. Boc-Dap(Dnp)-Osu can be used to synthesize peptide substrates that contain both a fluorophore and the Dnp-Dap residue. In the intact peptide, fluorescence is quenched. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

-

Heterobifunctional Cross-Linking: This reagent can be viewed as a heterobifunctional cross-linker.[12] One end (the Osu ester) reacts with amines. The other end (the Dnp group) can be targeted by thiols, which can displace the Dnp group via nucleophilic aromatic substitution. This allows for the sequential and orthogonal linking of two different molecular entities.

Conclusion

The synthesis of Boc-Dap(Dnp)-Osu from its carboxylic acid precursor is a robust and reliable procedure rooted in the fundamental principles of organic chemistry. By employing carbodiimide-mediated coupling under controlled, anhydrous conditions, researchers can efficiently produce this valuable, amine-reactive building block. Understanding the causality behind each step—from temperature control to the choice of solvent and purification strategy—is essential for achieving high yields and purity. The resulting reagent provides a powerful tool for a wide array of applications in chemical biology and drug discovery, enabling the precise chemical modification of biomolecules and the construction of sophisticated molecular probes.

References

-

MySkinRecipes. Boc-dap(dnp)-oh. Available from: [Link]

-

PubChem. Boc-Dap(Dnp)-Osu. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Boc-Dap-OH. National Center for Biotechnology Information. Available from: [Link]

-

Stimmel, J. B., et al. (1985). The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent. Biochemical and Biophysical Research Communications, 132(3), 1046-1050. Available from: [Link]

-

Kalkhof, S., & Sinz, A. (2008). Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters. Analytical and Bioanalytical Chemistry, 392(1-2), 305-312. Available from: [Link]

-

Wilchek, M., & Bayer, E. A. (1999). N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins. Journal of Biochemical and Biophysical Methods, 38(1), 17-28. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-dap(dnp)-oh [myskinrecipes.com]

- 6. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boc-Dap(Dnp)-OH 95% | CAS: 214750-67-1 | AChemBlock [achemblock.com]

- 9. Boc-Dap(Dnp)-Osu | C18H21N5O10 | CID 75487665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BOC-DAP(DNP)-OSU | 214750-68-2 [chemicalbook.com]

- 11. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-Dap(Dnp)-Osu mechanism of action in solid-phase peptide synthesis

An In-Depth Technical Guide on the Mechanism and Application of Boc-Dap(Dnp)-Osu in Solid-Phase Peptide Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of N-α-tert-butyloxycarbonyl-N-β-(2,4-dinitrophenyl)-L-2,3-diaminopropionic acid N-hydroxysuccinimide ester (Boc-Dap(Dnp)-Osu), a specialized amino acid derivative pivotal for advanced applications in solid-phase peptide synthesis (SPPS). We will dissect the molecular architecture of this reagent, detailing the strategic role of each constituent moiety—the Boc and Dnp protecting groups and the Osu activating group. The core of this guide is a detailed elucidation of its mechanism of action during peptide chain elongation, with a focus on the principles of orthogonal protection and selective side-chain functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex peptides, including those requiring site-specific labeling or branching.

Introduction: The Need for Specialized Building Blocks in SPPS

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the way peptides are constructed.[1] The methodology relies on assembling a peptide chain sequentially while the C-terminus is anchored to an insoluble resin support.[2][] This approach simplifies purification by allowing excess reagents and byproducts to be washed away after each reaction step.[1][]

The success of SPPS hinges on the use of protecting groups (PGs), which temporarily block reactive functional groups to prevent undesirable side reactions.[4][5] A sophisticated synthesis requires a protecting group strategy where different PGs can be removed under distinct chemical conditions without affecting others—a concept known as orthogonality.[2][6][7] While standard proteinogenic amino acids form the basis of most peptides, the incorporation of non-proteinogenic amino acids like 2,3-diaminopropionic acid (Dap) opens a vast landscape for creating peptides with novel structures and functions.[8][9]

Boc-Dap(Dnp)-Osu is a prime example of a highly functionalized building block designed for such advanced applications. It provides a scaffold for introducing specific modifications onto the peptide side chain, a capability essential for developing peptide-based diagnostics, therapeutics, and research tools.

Component Analysis: Deconstructing Boc-Dap(Dnp)-Osu

To understand the mechanism of Boc-Dap(Dnp)-Osu, one must first appreciate the function of its four key components. The strategic combination of these groups provides its unique reactivity and synthetic versatility.

-

Boc (tert-butyloxycarbonyl) Group: This is the temporary protecting group for the α-amino (Nα) function.[8] In the Boc/Bzl SPPS strategy, the Boc group is selectively removed at the beginning of each coupling cycle using moderate acid, typically trifluoroacetic acid (TFA), without affecting benzyl-based side-chain protecting groups.[2][4][10]

-

Dap (2,3-diaminopropionic acid) Core: Dap is a non-proteinogenic amino acid featuring two amino groups: the α-amino group involved in forming the peptide backbone and a β-amino group on the side chain.[9] This side-chain amine serves as a versatile handle for subsequent chemical modifications, such as branching or labeling.[8][9]

-

Dnp (2,4-dinitrophenyl) Group: The Dnp group serves as a semi-permanent protecting group for the side-chain β-amino (Nβ) function.[11] It is stable to the acidic conditions used for Boc removal. Critically, the Dnp group can be selectively cleaved under mild, nucleophilic conditions—specifically, thiolysis with reagents like thiophenol—while the peptide remains anchored to the resin.[10][12][13] This orthogonality to the Boc group is the cornerstone of this reagent's utility.

-

Osu (N-hydroxysuccinimide) Ester: The carboxyl group of the Dap residue is activated as an N-hydroxysuccinimide ester. OSu esters are highly reactive towards primary amines but are more stable and less prone to racemization than many other activated intermediates.[14][15] This pre-activation facilitates an efficient and clean coupling reaction with the free N-terminal amine of the growing peptide chain on the resin, forming a stable amide bond.[14][16][17]

Mechanism of Action in Solid-Phase Peptide Synthesis

The incorporation of Boc-Dap(Dnp)-Osu into a peptide sequence follows the standard cycle of Boc-based SPPS, followed by a unique orthogonal deprotection step that enables site-specific modification.

The SPPS Coupling Cycle

The primary incorporation of the residue involves three key steps: deprotection, neutralization, and coupling.

-

Nα-Boc Deprotection: The cycle begins with the resin-bound peptide chain from the previous step. The N-terminal Boc group is removed by treating the resin with a solution of TFA in a solvent like dichloromethane (DCM).[1][10] This exposes a free ammonium trifluoroacetate salt at the N-terminus.

-

Neutralization: The protonated N-terminus is neutralized to the free primary amine using a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA), rendering it reactive for the subsequent coupling step.[1]

-

Coupling: The Boc-Dap(Dnp)-Osu reagent, dissolved in a solvent like N,N-dimethylformamide (DMF), is added to the resin. The free N-terminal amine of the resin-bound peptide performs a nucleophilic attack on the carbonyl carbon of the Osu ester. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the formation of a new peptide bond.[14][17] The reaction is typically monitored for completion using the Kaiser (ninhydrin) test.[8]

Orthogonal Deprotection and Side-Chain Functionalization

Once the Boc-Dap(Dnp) residue is successfully incorporated into the peptide chain, its true utility can be realized. While the peptide remains anchored to the resin and other acid-labile side-chain protecting groups remain intact, the Dnp group can be selectively removed.

-

Selective Dnp Cleavage: The peptide-resin is treated with a solution containing a thiol, such as thiophenol, in the presence of a base in DMF.[12] The thiolate anion acts as a strong nucleophile, attacking the electron-deficient aromatic ring of the Dnp group and cleaving the N-C bond to release the free β-amino group. This reaction does not affect the Nα-Boc group of the newly added residue or other protecting groups like benzyl esters.[12][13]

-

Side-Chain Functionalization: With the β-amino group now exposed, it can be used as a reactive site for a variety of modifications. For instance, a fluorescent dye containing a carboxylic acid can be coupled to this amine using standard peptide coupling reagents (e.g., HATU, HBTU).[][19] This allows for the precise, site-specific labeling of a peptide with a probe.[19][20] Alternatively, another protected amino acid can be coupled to this site to create a branched peptide.

The entire workflow is illustrated in Figure 2.

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. bachem.com [bachem.com]

- 16. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 19. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-Dap(Dnp)-Osu: A Versatile Building Block for Modified Peptides

Foreword: Unlocking New Vistas in Peptide Modification

In the landscape of modern drug discovery and proteomics, the ability to introduce specific modifications into peptides is paramount. These modifications can serve as fluorescent probes to elucidate biological processes, act as handles for conjugation, or enhance the therapeutic properties of peptide-based drugs. Among the arsenal of tools available to the peptide chemist, building blocks that offer a combination of facile incorporation and unique functionality are invaluable. This guide provides an in-depth technical exploration of one such reagent: N-α-Boc-N-β-(2,4-dinitrophenyl)-L-diaminopropionic acid N-hydroxysuccinimide ester, or Boc-Dap(Dnp)-Osu .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, ensuring that the methodologies described are not just followed, but understood. We will delve into the core chemical principles, provide field-proven protocols, and explore the diverse applications of this versatile building block, with a particular focus on its role in creating internally quenched fluorescent peptides for enzymatic assays.

Core Concepts: The Chemistry and Utility of Boc-Dap(Dnp)-Osu

Boc-Dap(Dnp)-Osu is a trifunctional amino acid derivative designed for straightforward incorporation into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS). Its structure is key to its utility:

-

N-α-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, which is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), a cornerstone of the Boc/Bzl protection strategy in SPPS.[1][2]

-

N-β-Dnp Group: The 2,4-dinitrophenyl (Dnp) group attached to the side-chain β-amino group serves a dual purpose. Primarily, it is an efficient quencher of fluorescence, making it ideal for the synthesis of Förster Resonance Energy Transfer (FRET) peptides.[3][4][5] Additionally, the Dnp group can be selectively removed under specific thiolytic conditions, offering a potential site for further orthogonal modification.

-

C-terminal Osu Ester: The N-hydroxysuccinimide (Osu) ester is a highly reactive activating group for the carboxyl terminus. This "active ester" facilitates efficient coupling to the free N-terminus of a growing peptide chain on a solid support, typically with high yields and minimal side reactions.[6]

The combination of these features in a single molecule provides a powerful tool for the site-specific introduction of a fluorescent quencher into a peptide sequence.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-Dap(Dnp)-Osu is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁N₅O₁₀ | [PubChem CID: 75487665][6] |

| Molecular Weight | 467.39 g/mol | [PubChem CID: 75487665][6] |

| Appearance | Typically a yellow or off-white solid | General knowledge |

| Solubility | Soluble in organic solvents such as DMF, DCM, and NMP | General knowledge |

Incorporation into Peptides: A Step-by-Step Guide to Boc-SPPS

The incorporation of Boc-Dap(Dnp)-Osu into a peptide sequence follows the general principles of Boc-based solid-phase peptide synthesis. The Osu ester provides a pre-activated carboxyl group, simplifying the coupling step.

Experimental Protocol: Coupling of Boc-Dap(Dnp)-Osu

This protocol outlines the manual coupling of Boc-Dap(Dnp)-Osu to a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

-

Peptide-resin with a free N-terminus

-

Boc-Dap(Dnp)-Osu

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Acetic anhydride (for optional capping)

-

Kaiser test kit

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Deprotection of N-terminal Boc Group (if applicable): If the N-terminus is Boc-protected, treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and then DMF (5x).

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DMF (2 x 2 minutes). Wash the resin again with DMF (5x).

-

Coupling Reaction:

-

Dissolve Boc-Dap(Dnp)-Osu (1.5 to 2.0 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the Boc-Dap(Dnp)-Osu solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored.

-

-

Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the successful consumption of the free primary amines and completion of the coupling reaction. If the test is positive (blue beads), the coupling step can be repeated with a fresh solution of the activated amino acid.

-

Capping (Optional): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 0.5 M acetic anhydride/0.25 M DIEA in DMF) for 30 minutes.

-

Washing: After the coupling (and optional capping) is complete, thoroughly wash the resin with DMF (5x) and DCM (3x) to remove any excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.

Caption: General workflow for the incorporation of Boc-Dap(Dnp)-Osu in Boc-SPPS.

The Dnp Group as a Fluorescent Quencher: Application in FRET-based Assays

The primary application of incorporating Dap(Dnp) into peptides is for the development of internally quenched fluorescent substrates for enzymatic assays. This is based on the principle of Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between a donor fluorophore and an acceptor quencher.[7]

In a typical FRET-based protease assay, a peptide substrate is synthesized with a fluorophore at one end and a quencher at the other. In the intact peptide, the close proximity of the quencher to the fluorophore results in the quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.

The 2,4-dinitrophenyl (Dnp) group is an excellent non-fluorescent quencher for a variety of fluorophores, particularly those that emit in the blue to green region of the spectrum.[4][5] Its broad absorption spectrum overlaps well with the emission spectra of several common fluorophores.

Designing a FRET Substrate with Dap(Dnp)

The key to a successful FRET pair is the spectral overlap between the donor's emission and the acceptor's absorption. The Dnp group has a broad absorption in the UV and visible regions, with a maximum around 360 nm in many solvents.[8] This makes it a suitable quencher for fluorophores such as:

-

Tryptophan (Trp): An intrinsic amino acid fluorophore with an emission maximum around 350 nm. The spectral overlap with Dnp allows for efficient quenching.

-

7-Methoxycoumarin-4-acetic acid (Mca): A commonly used synthetic fluorophore with an emission maximum around 390 nm. The Mca/Dnp pair is a well-established FRET system.[7]

-

2-Aminobenzoyl (Abz): Another popular fluorophore with an emission maximum around 420 nm, which also pairs effectively with Dnp.[3]

Experimental Protocol: A General FRET-based Protease Assay

This protocol provides a general framework for using a Dap(Dnp)-containing peptide as a substrate to measure protease activity.

Materials and Reagents:

-

Purified FRET peptide substrate containing a Dap(Dnp) residue and a suitable fluorophore (e.g., Trp or Mca).

-

Purified protease of interest.

-

Assay buffer (optimized for the specific protease).

-

Fluorometer capable of excitation and emission at the appropriate wavelengths for the chosen FRET pair.

-

96-well microplate (black, for fluorescence assays).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO) and determine its concentration accurately by UV-Vis spectrophotometry using the molar extinction coefficient of the Dnp group.

-

Prepare a series of dilutions of the protease in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range (this should be optimized and ideally be below the Km for the enzyme).

-

Initiate the reaction by adding the protease dilutions to the wells. Include a negative control with no enzyme.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed fluorometer.

-

Monitor the increase in fluorescence intensity over time. Set the excitation and emission wavelengths appropriate for the chosen fluorophore. For an Mca/Dnp pair, excitation is typically around 325 nm and emission is measured at 392 nm.[4]

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each protease concentration.

-

The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the enzyme activity.

-

For inhibitor screening, the assay can be performed in the presence of various concentrations of a potential inhibitor, and the reduction in the reaction rate can be used to determine the inhibitor's potency (e.g., IC₅₀ value).

-

Caption: Principle of a FRET-based protease assay using a Dap(Dnp)-containing peptide.

Orthogonal Deprotection of the Dap(Dnp) Side Chain

While the Dnp group is primarily used as a quencher, there may be instances where its removal is desired to unmask the β-amino group of the Dap residue for further modification. The Dnp group is stable to the acidic conditions used for Boc deprotection and the final cleavage from most resins. However, it can be removed by thiolysis.

Experimental Protocol: Thiolytic Cleavage of the Dnp Group

This protocol is adapted from methods used for the deprotection of Dnp-protected histidine and tyrosine residues and should be effective for Dap(Dnp).[9]

Materials and Reagents:

-

Dap(Dnp)-containing peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Thiophenol

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Methanol

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Deprotection Cocktail: Prepare a solution of thiophenol and a tertiary base (TEA or DIEA) in DMF. A typical concentration is 20% thiophenol and 20% DIEA in DMF.

-

Deprotection Reaction: Treat the peptide-resin with the deprotection cocktail and agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours. The progress of the deprotection can be monitored by cleaving a small amount of the peptide from the resin and analyzing it by HPLC and mass spectrometry.

-

Washing: After the reaction is complete, thoroughly wash the resin with DMF (5x), DCM (3x), and methanol (3x) to remove the thiophenol and other byproducts.

-

Drying: Dry the resin under vacuum. The newly exposed β-amino group is now available for further functionalization.

Important Considerations:

-

Safety: Thiophenol has a very strong and unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Optimization: The reaction time and the concentration of thiophenol may need to be optimized depending on the peptide sequence and the steric hindrance around the Dap(Dnp) residue.

Applications in Drug Discovery and Development

The ability to create custom FRET substrates with Boc-Dap(Dnp)-Osu has significant implications for drug discovery. These substrates are instrumental in the development of high-throughput screening (HTS) assays for identifying and characterizing enzyme inhibitors.

-

Protease Inhibitor Discovery: Many diseases, including cancer, viral infections, and inflammatory disorders, involve the dysregulation of proteases. FRET-based assays using Dap(Dnp)-containing peptides provide a sensitive and continuous method for screening large compound libraries to find novel protease inhibitors.[10][11]

-

Enzyme Kinetics and Specificity Studies: By synthesizing a library of FRET peptides with systematic variations in the amino acid sequence flanking the cleavage site, the substrate specificity of a protease can be mapped in detail. This information is crucial for understanding the biological role of the enzyme and for designing selective inhibitors.

-

Probing other Enzyme Activities: While protease assays are the most common application, the FRET principle can be extended to other enzyme classes, such as kinases and phosphatases, by designing peptide substrates that undergo a conformational change upon modification, altering the distance between the fluorophore and the Dap(Dnp) quencher.

Conclusion: A Powerful and Versatile Tool for Peptide Chemists

Boc-Dap(Dnp)-Osu stands out as a highly valuable building block for the synthesis of modified peptides. Its pre-activated carboxyl group allows for efficient incorporation into peptide chains using standard Boc-SPPS protocols. The integrated Dnp group provides a reliable and efficient quencher for the development of sensitive FRET-based assays, which are indispensable in modern drug discovery and biochemical research. Furthermore, the potential for orthogonal removal of the Dnp group opens up possibilities for further site-specific modifications. By understanding the chemical principles and applying the robust protocols outlined in this guide, researchers can effectively leverage the power of Boc-Dap(Dnp)-Osu to advance their scientific endeavors.

References

-

CD Formulation. (n.d.). Quenched Fluorescent Peptide (FRET Peptide) Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). A 'turn-on' FRET peptide sensor based on the mercury bindingprotein MerP. Analyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Various prototropic maxima (absorption spectra) and pKa values of 2,4-DNP in without and with -CD medium. Retrieved from [Link]

-

Perelman School of Medicine at the University of Pennsylvania. (n.d.). FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance-dependent energy transfer. Retrieved from [Link]

-

Digital CSIC. (2014). Solid-phase peptide synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]

-

National Institutes of Health. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Retrieved from [Link]

-

JPT. (n.d.). High-Quality FRET Peptides for Research. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fluorescent Labeling Reagents - Fluorescent Tags, FRET Archives. Retrieved from [Link]

-

Chemtips - WordPress.com. (2012). Solid Phase Peptide Synthesis: Keeping Track. Retrieved from [Link]

-

U.OSU. (n.d.). Capstone | Emma Rand's ePortfolio. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Development of a novel screen for protease inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Cleavage of peptides and proteins using light-generated radicals from titanium dioxide. Retrieved from [Link]

-

National Institutes of Health. (2019). Deep UV dispersion and absorption spectroscopy of biomolecules. PMC. Retrieved from [Link]

-

PubMed. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Boc-Dap(Dnp)-Osu. Retrieved from [Link]

-

PubMed. (n.d.). Preparation of general proteinase substrates using 3,5-dinitrosalicylaldehyde. Retrieved from [Link]

-

PubMed. (n.d.). Dipeptidyl aminopeptidase processing and biosynthesis of alkaline extracellular protease from Yarrowia lipolytica. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A short survey of dengue protease inhibitor development in the past 6 years (2015–2020) with an emphasis on similarities between DENV and SARS-CoV-2 proteases. PMC. Retrieved from [Link]

Sources

- 1. Capstone | Emma Rand's ePortfolio [u.osu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. The NRPS Enzyme DdaD Tethers Nβ-fumaramoyl-DAP for Fe(II)/α-ketoglutarate-Dependent Epoxidation by DdaC During Dapdiamide Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a novel screen for protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Chemistry

Abstract

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide scaffolds represents a paradigm shift in peptide chemistry and drug discovery. Moving beyond the canonical 20 amino acids expands the chemical space available for peptide design, enabling the creation of novel therapeutics with enhanced stability, potency, and target specificity.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of NPAAs, from fundamental concepts to advanced synthetic strategies and applications. We will explore the causality behind experimental choices in solid-phase peptide synthesis (SPPS) involving NPAAs, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: Expanding the Peptide Chemist's Toolkit

For decades, the synthesis and application of peptides have been largely confined to the 20 proteinogenic amino acids. While this has yielded significant therapeutic successes, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability.[2][3] Non-proteinogenic amino acids, which are amino acids not naturally encoded in an organism's genetic code, offer a powerful solution to these challenges.[1][4] These unique building blocks can be naturally occurring or synthetically derived and encompass a vast structural diversity, including D-amino acids, N-methylated amino acids, and α-, β-, γ-, and δ-amino acids.[5][6]

The strategic incorporation of NPAAs into a peptide sequence can fundamentally alter its physicochemical and pharmacological properties.[5] This allows for the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved drug-like characteristics.[7] The result is a new generation of peptide-based therapeutics with enhanced efficacy and the potential to address a wide range of diseases, from cancer to infectious diseases.[2][][9]

Classification of Non-Proteinogenic Amino Acids

NPAAs can be broadly categorized based on their structural features. Understanding these classifications is crucial for selecting the appropriate NPAA to achieve a desired modification in a peptide's properties.

| Category | Description | Examples | Impact on Peptide Properties |

| D-Amino Acids | Enantiomers of the naturally occurring L-amino acids. | D-Alanine, D-Leucine | Increased resistance to proteolysis, altered secondary structure.[1] |

| N-Alkylated Amino Acids | The nitrogen atom of the alpha-amino group is alkylated. | N-Methylglycine (Sarcosine) | Reduced susceptibility to enzymatic degradation, conformational constraints.[5] |

| α,α-Disubstituted Amino Acids | Two substituents are attached to the α-carbon. | Aminoisobutyric acid (Aib) | Induction of helical secondary structures, enhanced stability.[10] |

| β- and γ-Amino Acids | The amino group is attached to the β- or γ-carbon of the carboxylic acid backbone. | β-Alanine, γ-Aminobutyric acid (GABA) | Altered backbone conformation, potential for novel folding patterns.[6] |

| Side-Chain Modified Amino Acids | Modifications to the side chain of a proteinogenic amino acid. | Homophenylalanine, N-acetyllysine | Introduction of novel functionalities, altered binding affinity.[7] |

| Cyclic Amino Acids | The side chain is cyclized back to the amino group. | Proline analogues | Rigidification of the peptide backbone, defined secondary structures.[11][12] |

The Rationale for Incorporating Non-Proteinogenic Amino Acids

The decision to incorporate an NPAA into a peptide sequence is driven by the desire to overcome the inherent limitations of natural peptides and to introduce novel functionalities. The unique structural features of NPAAs translate into significant advantages in drug design.

Enhancing Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[2] The introduction of NPAAs can significantly enhance a peptide's resistance to enzymatic cleavage.[13] For instance, the presence of a D-amino acid at a cleavage site can sterically hinder the approach of a protease, thereby increasing the peptide's half-life in vivo.

Modulating Conformation and Bioactivity

The three-dimensional structure of a peptide is critical for its biological activity. NPAAs can be used to impose conformational constraints on the peptide backbone, locking it into a bioactive conformation.[14] For example, α,α-disubstituted amino acids like aminoisobutyric acid (Aib) are known to promote the formation of stable helical structures.[10] This pre-organization can lead to higher binding affinity and selectivity for the target receptor.

Improving Pharmacokinetic Properties

Beyond stability, NPAAs can be utilized to fine-tune a peptide's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Modifications such as N-methylation can improve membrane permeability and oral bioavailability.[5]

Expanding Chemical Diversity

NPAAs provide a vast and largely untapped source of chemical diversity for peptide drug discovery.[5] Their unique side chains can introduce novel functionalities, such as fluorescent probes for imaging, or reactive groups for bioconjugation.[][15] This opens up new avenues for creating multifunctional peptide-based diagnostics and therapeutics.

Synthetic Methodologies: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of NPAAs into peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield.[16] SPPS allows for the stepwise assembly of a peptide chain on an insoluble polymer support, simplifying the purification process.[17] The most prevalent strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) groups for permanent side-chain protection.[16][18]

The Core SPPS Workflow

The iterative cycle of SPPS involves three key steps: deprotection, coupling, and washing. This process is repeated for each amino acid to be added to the growing peptide chain.

Caption: A simplified workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol: Incorporation of an NPAA via Manual Fmoc-SPPS

This protocol outlines the manual synthesis of a short peptide containing a non-proteinogenic amino acid.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-protected non-proteinogenic amino acid (e.g., Fmoc-D-Alanine-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.[19]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.[19]

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling (Proteinogenic Amino Acid):

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.

-

Add 3 equivalents of DIC and allow the mixture to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours.[20]

-

Wash the resin with DMF (3 x 1 min).

-

-

Incorporation of the Non-Proteinogenic Amino Acid:

-

Repeat the Fmoc deprotection step as described above.

-

Prepare the activated NPAA solution as in the previous coupling step, using the desired Fmoc-NPAA-OH.

-

Couple the NPAA to the resin for 2-4 hours. Note: Bulky or sterically hindered NPAAs may require longer coupling times or the use of more potent coupling reagents like HATU or HCTU.[21]

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

-

-

Chain Elongation: Continue the SPPS cycles of deprotection and coupling until the desired peptide sequence is assembled.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).[20]

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.[20]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether.

-